Superior Photochemical Annulation Yield: Direct Comparison with 2-Chloro-1H-indole-3-carbaldehyde
In a direct head-to-head comparison within the same publication, 2-chloro-1-phenyl-1H-indole-3-carbaldehyde (R = Ph) outperforms 2-chloro-1H-indole-3-carbaldehyde (R = H) in the photochemical annulation with styrene to produce benzo[c]carbazoles. The N-phenyl derivative achieved approximately 70% yield, whereas the N-unsubstituted analog gave only ~48% yield under identical reaction conditions [1].
| Evidence Dimension | Reaction yield in photochemical annulation to benzo[c]carbazole |
|---|---|
| Target Compound Data | ~70% |
| Comparator Or Baseline | 2-Chloro-1H-indole-3-carbaldehyde (CAS 5059-30-3): ~48% |
| Quantified Difference | 22 percentage points higher (approximately 1.5-fold increase) |
| Conditions | One-pot photochemical annulation with styrene in pyridine under UV irradiation, as described in Chem. Commun. 2008 |
Why This Matters
The substantial yield improvement directly translates to higher efficiency and reduced material costs in multistep syntheses of carbazole-based pharmaceuticals and materials.
- [1] Wang C, Zhang W, Lu S, Wu J, Shi Z. One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes. Chem Commun. 2008;(41):5176-5178. View Source
